Degradation Potency and Kinetics: Direct Comparison to Parental Inhibitor Alisertib
dAURK-4 induces dose-dependent degradation of AURKA protein, a function absent in its parental inhibitor Alisertib. In MM.1S multiple myeloma cells, dAURK-4 demonstrates degradation activity across a 125-1000 nM concentration range over 4-24 hours, as measured by immunoblotting . Alisertib, by contrast, only inhibits kinase activity (IC50 = 1.2 nM) but does not degrade the protein . This functional differentiation is critical for studies aiming to ablate AURKA's scaffolding functions.
| Evidence Dimension | AURKA Protein Degradation |
|---|---|
| Target Compound Data | 125-1000 nM (dose-dependent degradation observed) |
| Comparator Or Baseline | Alisertib (no degradation) |
| Quantified Difference | Complete functional divergence: dAURK-4 degrades target, Alisertib inhibits only. |
| Conditions | MM.1S multiple myeloma cell line; 4-24 hr treatment; Immunoblotting |
Why This Matters
This demonstrates that dAURK-4 offers a distinct loss-of-function mechanism unavailable with traditional inhibitors.
